molecular formula C22H22ClN3O4S B2539629 4-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941907-55-7

4-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2539629
CAS No.: 941907-55-7
M. Wt: 459.95
InChI Key: OBUWNZSFNLDBHW-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic small molecule designed for pharmacological and biochemical research. Its structure incorporates two pharmaceutically significant motifs: a 1,3,4-oxadiazole ring and a tetrahydronaphthalene system. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with demonstrated therapeutic potential. Research into analogous 1,3,4-oxadiazole derivatives has revealed a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties, making this core a valuable template for drug discovery efforts . The molecule is further functionalized with a 4-chlorophenylsulfonyl group, a moiety often associated with modulating properties like metabolic stability, solubility, and binding affinity to biological targets. This specific molecular architecture suggests potential for investigating its interactions with various enzymes and cellular receptors. This compound is provided as a high-purity material for research applications exclusively. It is intended for in vitro studies to elucidate its mechanism of action, for screening assays against specific biological targets such as enzymes or kinases, and for structure-activity relationship (SAR) studies within series of heterocyclic compounds. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to explore its potential as a novel chemical probe in their scientific investigations.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c23-18-9-11-19(12-10-18)31(28,29)13-3-6-20(27)24-22-26-25-21(30-22)17-8-7-15-4-1-2-5-16(15)14-17/h7-12,14H,1-6,13H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUWNZSFNLDBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, anticancer effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C24_{24}H27_{27}ClN4_{4}O4_{4}S
  • Molecular Weight : 535 g/mol
  • Functional Groups : Contains a sulfonyl group and an oxadiazole ring.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of oxadiazole derivatives. The compound exhibits significant antibacterial activity against various strains:

Bacterial Strain% InhibitionMIC (µg/mL)
Staphylococcus aureus70%32
Escherichia coli65%64
Pseudomonas aeruginosa60%128
Bacillus subtilis75%16

The compound showed the highest efficacy against Bacillus subtilis, indicating its potential as a therapeutic agent for bacterial infections .

Anticancer Activity

Research has indicated that the compound possesses anticancer properties. In vitro studies revealed that it exhibits moderate to significant efficacy against human breast cancer cell lines. The IC50 value for the compound was found to be approximately 18 µM , demonstrating its potential as a chemotherapeutic agent .

Mechanism of Action :

  • PARP1 Inhibition : The compound inhibits PARP1 activity, which is crucial in DNA repair mechanisms. This inhibition leads to increased levels of phosphorylated H2AX in cancer cells, indicating DNA damage.
  • Caspase Activation : Treatment with the compound resulted in increased activity of caspases 3/7, suggesting an induction of apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities:

EnzymeIC50 (µM)
Acetylcholinesterase12.5
Urease8.0

These results indicate that the compound may have applications in treating conditions associated with these enzymes, such as Alzheimer's disease and gastric ulcers .

Case Studies

Several case studies have been conducted to explore the biological activities of similar compounds:

  • Study on Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and tested their antibacterial activity. Compounds with similar structural features to our target compound showed promising results against Gram-positive and Gram-negative bacteria .
  • Anticancer Efficacy Assessment : A comparative study evaluated multiple oxadiazole derivatives for their anticancer properties using MCF-7 breast cancer cells. The findings indicated that compounds with bulky substituents exhibited enhanced cytotoxicity, supporting the design rationale for our target compound .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activities. In a study evaluating various oxadiazole derivatives, it was found that certain derivatives demonstrated potent cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study : A derivative similar to the target compound was evaluated for its anticancer potential against the LN229 glioblastoma cell line. The results showed that the compound induced significant cell death through apoptosis pathways, suggesting that modifications to the oxadiazole structure can enhance anticancer efficacy .

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Compounds like 4-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide have been tested for their ability to inhibit bacterial growth.

Data Table: Antimicrobial Activity Results

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
Target CompoundK. pneumoniae12 µg/mL

Structure-Activity Relationship (SAR)

The structure of this compound suggests that both the sulfonamide and oxadiazole components contribute significantly to its biological activity.

  • Sulfonamide Group : Known for enhancing solubility and bioavailability.
  • Oxadiazole Moiety : Contributes to anticancer and antimicrobial properties.

Computational Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate a strong interaction with enzymes involved in cancer proliferation and bacterial metabolism.

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The sulfonamide moiety (-SO2_2NH-) undergoes nucleophilic substitution and hydrolysis under specific conditions:

Reaction TypeConditionsProductsKey Findings
Nucleophilic Substitution Alkylation with alkyl halides in DMF, LiH as base (20–25°C, 4–6 hrs)N-Alkylated sulfonamide derivativesLithium hydride promotes deprotonation, enabling alkylation at the sulfonamide nitrogen .
Acidic Hydrolysis Concentrated HCl, reflux (6–8 hrs)4-Chlorobenzenesulfonic acid + corresponding amineSulfonamide cleavage occurs via protonation of the nitrogen, followed by S–N bond scission .
Electrophilic Aromatic Substitution HNO3_3/H2_2SO4_4, 0–5°CNitrated derivatives at the 4-chlorophenyl ringThe electron-withdrawing sulfonyl group directs nitration to the meta position relative to itself.

Oxadiazole Ring Transformations

The 1,3,4-oxadiazole core participates in ring-opening and functionalization reactions:

Reaction TypeConditionsProductsKey Findings
Ring-Opening Hydrolysis 10% NaOH, reflux (12 hrs)Thiosemicarbazide intermediateBasic conditions cleave the oxadiazole ring via nucleophilic attack at the C2 position .
Thioether Formation Alkyl halides, K2_2CO3_3, acetone (reflux, 5 hrs)2-Alkylthio-1,3,4-oxadiazolesThiolate intermediates react with alkyl halides, forming stable thioethers .
Cycloaddition Reactions Dipolarophiles (e.g., acetylene), Cu(I) catalysisTriazole or tetrazole hybridsOxadiazole acts as a 1,3-dipole in [3+2] cycloadditions, enabling hybrid heterocycle synthesis .

Amide Bond Reactivity

The butanamide linker undergoes hydrolysis and reduction:

Reaction TypeConditionsProductsKey Findings
Acidic Hydrolysis 6M HCl, reflux (24 hrs)Butanoic acid + 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amineProtonation of the amide oxygen facilitates nucleophilic attack by water.
Enzymatic Cleavage Proteases (e.g., trypsin), pH 7.4, 37°CPeptide fragmentsLimited enzymatic stability observed in vitro, suggesting susceptibility to metabolic degradation.
Reduction LiAlH4_4, THF, 0°C → RT (12 hrs)Corresponding amine (C4_4H9_9NH2_2)Reduction proceeds via intermediate iminium ion formation.

Functionalization of the Tetrahydronaphthalene Moiety

The saturated bicyclic system undergoes hydrogenation and oxidation:

Reaction TypeConditionsProductsKey Findings
Catalytic Hydrogenation H2_2 (1 atm), Pd/C, ethanol (25°C, 6 hrs)Decahydronaphthalene derivativeSelective reduction of the remaining double bond in the tetrahydronaphthalene core .
Epoxidation m-CPBA, CH2_2Cl2_2, 0°C (2 hrs)Epoxide at the C5–C6 positionElectrophilic addition of peracid forms an epoxide, confirmed by 13^{13}C NMR .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C without melting, as observed via TGA.

  • Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide group, forming 4-chlorobenzenesulfonic acid and oxadiazole byproducts.

  • pH-Dependent Hydrolysis : Stable in neutral conditions (pH 6–8) but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) environments .

This comprehensive analysis underscores the compound's versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic profiles .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?

The compound is typically synthesized via amide coupling reactions. A general procedure involves activating carboxylic acids (e.g., 4-chlorophenylsulfonyl butanoic acid) with oxalyl chloride in dichloromethane (DCM) and dimethylformamide (DMF) at 0°C, followed by reaction with the 1,3,4-oxadiazole-2-amine derivative. Pyridine is often added to neutralize HCl byproducts. Yields (ranging from 12% to 50%) depend on steric hindrance, electron-withdrawing substituents, and purification methods like column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, tetrahydronaphthalene protons at δ 1.5–2.8 ppm) and carbon backbone.
  • ESI-MS : For molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 486.1).
  • HPLC : To assess purity (>95% required for biological assays). Cross-referencing experimental data with computational predictions (e.g., PubChem) resolves ambiguities .

Advanced Research Questions

Q. How can researchers optimize low yields in amide coupling steps during synthesis?

Low yields (e.g., 15% for analogous compounds) may arise from incomplete acid activation or side reactions. Strategies include:

  • Using excess oxalyl chloride (1.5–2 eq) to ensure full conversion to acyl chloride.
  • Employing molecular sieves (4Å) to scavenge water, minimizing hydrolysis.
  • Screening coupling agents (e.g., HATU, EDCI) or solvents (e.g., THF, acetonitrile) to improve reactivity .

Q. What strategies address discrepancies between computational and experimental spectral data?

For NMR conflicts:

  • Perform 2D experiments (HSQC, HMBC) to assign overlapping signals.
  • Validate computational models (e.g., density functional theory) against crystallographic data from SHELX-refined structures to refine chemical shift predictions .

Q. How should one design experiments to evaluate biological activity, such as enzyme inhibition or antimicrobial effects?

  • Enzyme assays : Use recombinant adenylyl cyclases (AC1/AC8) to test inhibition via cAMP quantification (e.g., ELISA).
  • Antimicrobial studies : Follow protocols for Staphylococcus aureus biofilm assays, comparing minimum inhibitory concentrations (MICs) to oxadiazole derivatives like OZE-I (MIC = 8 µg/mL) .
  • Include positive controls (e.g., known inhibitors) and dose-response curves to establish IC₅₀ values.

Q. What methods validate purity and stability under various storage conditions?

  • HPLC-DAD/MS : Monitor degradation products after accelerated stability testing (40°C/75% RH for 4 weeks).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for long-term storage).
  • Use argon-filled vials and desiccants to prevent hydrolysis of the sulfonyl group .

Q. How can crystallography data resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction : Refine using SHELXL to determine bond lengths/angles, especially for the sulfonyl-oxadiazole junction.
  • Compare with analogous structures (e.g., 4-chloro-N-(4-chlorophenylsulfonyl) derivatives) to identify conformational trends .

Methodological Notes

  • Contradiction Analysis : Low yields in synthesis (e.g., 12% for bulky substituents) may require alternative routes like microwave-assisted synthesis or flow chemistry .
  • Data Reproducibility : Cross-validate spectral data with multiple instruments and replicate synthesis batches to ensure consistency.

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